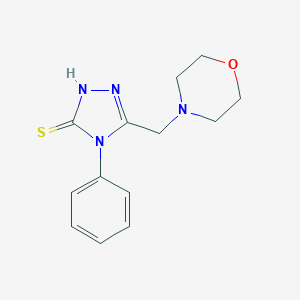
5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTT belongs to the class of thiol-containing triazole compounds and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Reactivity and Synthesis
Triazole derivatives, including 5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, have garnered attention due to their significant reactivity and utility in synthesizing compounds with potential antioxidant, antiradical activities, and pharmacological properties. These compounds are compared with biogenic amino acids like cysteine for their free SH-group, indicating their potential in biochemical processes and therapeutic applications, especially for patients exposed to high doses of radiation (Kaplaushenko, 2019).
Broad Spectrum of Biological Activities
Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This broad spectrum is due to their structural variability, offering new possibilities for pharmacological applications. The extensive study of these derivatives has led to the identification of compounds with significant therapeutic potential, highlighting the importance of continuous exploration in this area (Ohloblina, 2022).
Pharmacological Interest
The interest in triazole derivatives for pharmacological applications is high, particularly due to their potential as antifungal agents. The structure-activity relationship (SAR) studies of triazole derivatives have confirmed their significance as pharmacologically active moieties, with ongoing research aimed at developing new antifungal drug candidates that are effective and selective (Kazeminejad et al., 2022).
Potential for Drug Development
Triazole-containing scaffolds are recognized for their presence in various pharmaceuticals and biologically active compounds. The pharmacological significance of the 1,2,4-triazole-containing scaffolds is underlined by their applications in drug discovery against cancer, microbial infections, and other diseases. Recent strategies for synthesizing these scaffolds using 3-amino-1,2,4-triazole as a starting point highlight the ongoing efforts to discover new drug candidates leveraging the triazole core (Nasri et al., 2021).
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c19-13-15-14-12(10-16-6-8-18-9-7-16)17(13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMXEKYWTHEIGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B479316.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B479337.png)
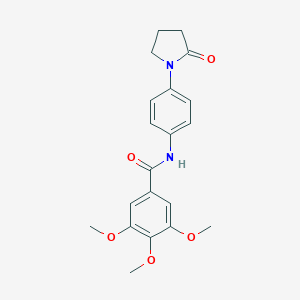
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methylbenzoate](/img/structure/B479356.png)
![N-(3-chlorophenyl)-2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B479358.png)
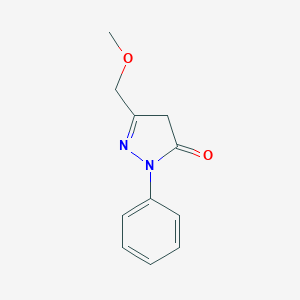
![N-[1-{[(4-tert-butylbenzyl)amino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B479369.png)
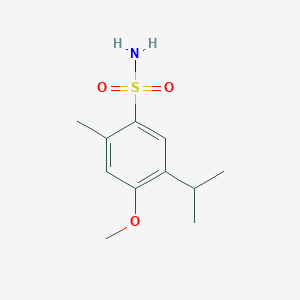
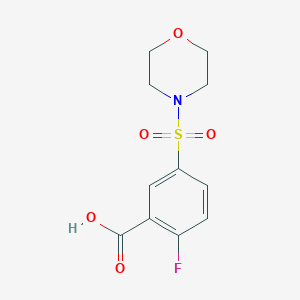
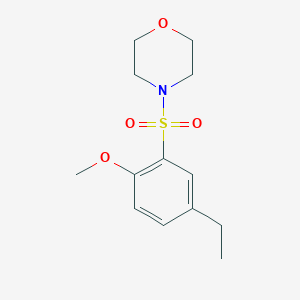
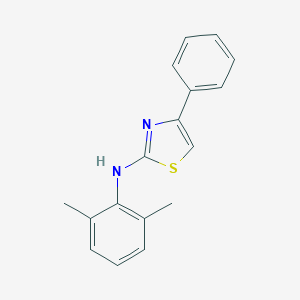
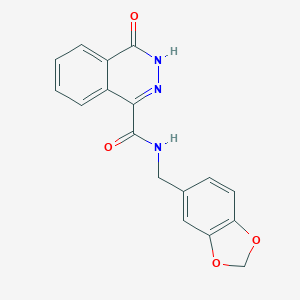
![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)
![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)